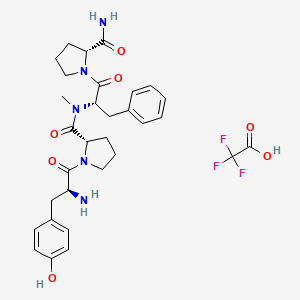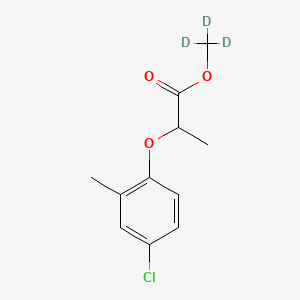
Tco-peg11-tco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG11-TCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TCO-PEG11-TCO is synthesized through a series of chemical reactions involving the conjugation of trans-cyclooctene (TCO) groups to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable activating agent.
- Conjugation of TCO groups to the activated PEG chain under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of the PEG chain.
- Efficient conjugation of TCO groups to the PEG chain using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG11-TCO primarily undergoes Diels-Alder reactions, specifically inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine groups. This reaction is highly selective and bioorthogonal, making it suitable for bioconjugation in complex biological environments .
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules.
Conditions: Mild, aqueous conditions that are compatible with biological systems
Major Products
The major product formed from the reaction of this compound with tetrazine is a stable dihydropyridazine derivative .
Applications De Recherche Scientifique
TCO-PEG11-TCO has a wide range of applications in scientific research, including:
Mécanisme D'action
TCO-PEG11-TCO functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
TCO-PEG4-TCO: A shorter PEG-based linker with similar bioorthogonal properties.
TCO-PEG8-TCO: An intermediate-length PEG-based linker used in similar applications.
Uniqueness
TCO-PEG11-TCO is unique due to its longer PEG chain, which provides greater flexibility and spacing between the ligands in PROTACs. This can enhance the efficiency of target protein degradation by improving the spatial arrangement of the ligands .
Propriétés
Formule moléculaire |
C42H76N2O15 |
|---|---|
Poids moléculaire |
849.1 g/mol |
Nom IUPAC |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C42H76N2O15/c45-41(58-39-11-7-3-1-4-8-12-39)43-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-44-42(46)59-40-13-9-5-2-6-10-14-40/h1-3,5,39-40H,4,6-38H2,(H,43,45)(H,44,46)/b3-1+,5-2+/t39-,40-/m1/s1 |
Clé InChI |
UFMPFHFDLSVEFN-XBAJODHPSA-N |
SMILES isomérique |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



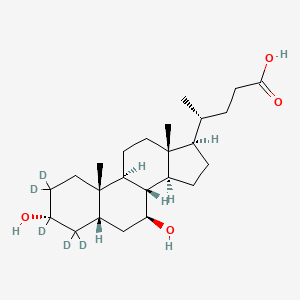
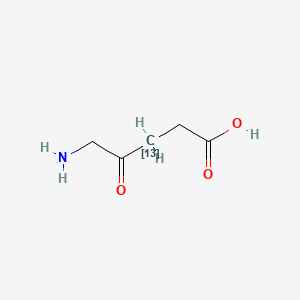
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)


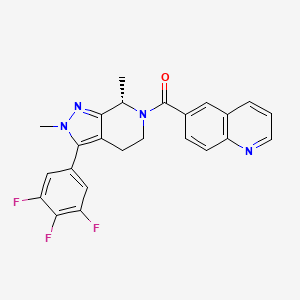

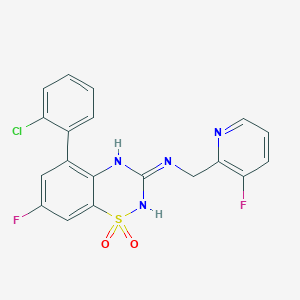
![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
